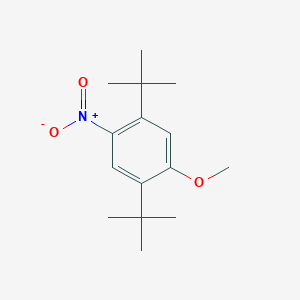
1,4-Di-tert-butyl-2-methoxy-5-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Di-tert-butyl-2-methoxy-5-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two tert-butyl groups, a methoxy group, and a nitro group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
1,4-Di-tert-butyl-2-methoxy-5-nitrobenzene can be synthesized through a multi-step process involving the nitration of 1,4-di-tert-butyl-2-methoxybenzene. The nitration reaction typically involves the use of a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,4-Di-tert-butyl-2-methoxy-5-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of electron-donating and electron-withdrawing groups on the benzene ring influences the reactivity of the compound towards electrophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nitration: Concentrated sulfuric acid and nitric acid.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1,4-Di-tert-butyl-2-methoxy-5-aminobenzene.
Oxidation: 1,4-Di-tert-butyl-2-methoxy-5-nitrobenzaldehyde or 1,4-Di-tert-butyl-2-methoxy-5-nitrobenzoic acid.
科学的研究の応用
1,4-Di-tert-butyl-2-methoxy-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,4-di-tert-butyl-2-methoxy-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methoxy group can engage in hydrogen bonding and other interactions. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
1,4-Di-tert-butyl-2,5-dimethoxybenzene: Similar structure but with an additional methoxy group.
3,5-Di-tert-butyl-4-hydroxyanisole: Contains a hydroxy group instead of a nitro group.
2,6-Di-tert-butyl-4-methoxyphenol: Similar structure with a hydroxy group.
Uniqueness
1,4-Di-tert-butyl-2-methoxy-5-nitrobenzene is unique due to the combination of its functional groups, which impart distinct chemical and physical properties
特性
CAS番号 |
99758-70-0 |
|---|---|
分子式 |
C15H23NO3 |
分子量 |
265.35 g/mol |
IUPAC名 |
1,4-ditert-butyl-2-methoxy-5-nitrobenzene |
InChI |
InChI=1S/C15H23NO3/c1-14(2,3)10-9-13(19-7)11(15(4,5)6)8-12(10)16(17)18/h8-9H,1-7H3 |
InChIキー |
ZCFLLYOCWUYSIR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1OC)C(C)(C)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,7,8,8-Tetramethyl-7,8-disilabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14327110.png)
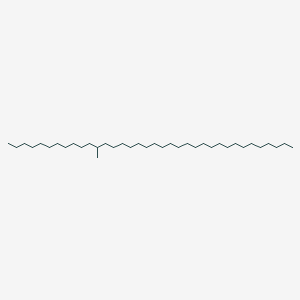
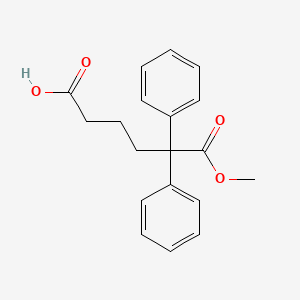
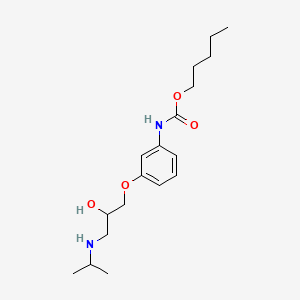
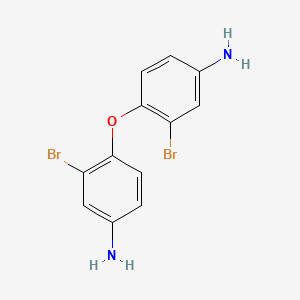

![1-[2-(Phenylmethanesulfinyl)phenyl]-1H-pyrrole](/img/structure/B14327131.png)
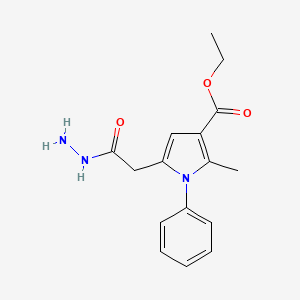

![(1-Benzyl-1H-benzo[D]imidazol-2-YL)methanamine hydrochloride](/img/structure/B14327143.png)
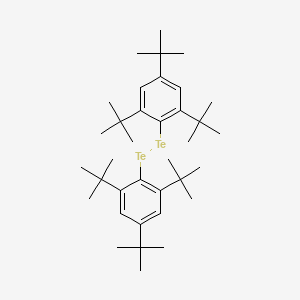
![4-(2-{4-[(2H-1,3,2-Benzodioxaborol-2-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B14327151.png)
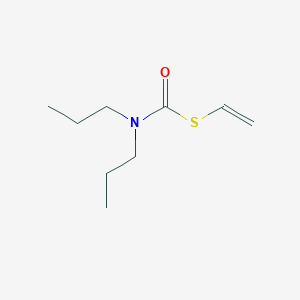
![4-[(4-Methoxyphenyl)methylidene]oxolane-2,3-dione](/img/structure/B14327161.png)
